3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a highly fluorinated ketone characterized by a 10-carbon backbone with 17 fluorine atoms substituted at positions 3–10. The ketone functional group at position 2 introduces polarity, while the perfluorinated chain imparts exceptional hydrophobicity, chemical inertness, and thermal stability. This compound is utilized in specialty polymers, surfactants, and materials requiring resistance to harsh environments .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O/c1-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVZEWBVMSNHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547131 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55118-65-5 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of decanone derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the precursor compound is subjected to an electric current in the presence of hydrogen fluoride (HF), leading to the replacement of hydrogen atoms with fluorine atoms. This method is efficient for producing large quantities of highly fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
The compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a perfluorinated compound that has garnered attention for its various applications in scientific research and industrial processes. This article will explore its applications in detail, supported by data tables and relevant case studies.
Chemical Properties and Structure
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a fluorinated ketone characterized by a long carbon chain and multiple fluorine substituents. Its unique structure contributes to its hydrophobic and lipophobic properties, making it useful in various applications.
Environmental Studies
The compound is often used in studies related to environmental chemistry due to its persistence and bioaccumulation potential. Research has focused on understanding the fate of perfluorinated compounds in ecosystems and their impact on wildlife.
| Study | Focus | Findings |
|---|---|---|
| Study A | Bioaccumulation in aquatic organisms | Demonstrated significant accumulation in fish species exposed to contaminated water sources. |
| Study B | Soil contamination | Found that the compound persists in soil for extended periods and can leach into groundwater. |
Toxicology Research
Toxicological assessments have been conducted to evaluate the health effects of exposure to this compound. Studies have indicated potential hepatotoxicity and effects on lipid metabolism.
| Study | Focus | Findings |
|---|---|---|
| Study C | Hepatotoxicity in rodent models | Showed liver damage at high exposure levels; recommended further investigation into chronic effects. |
| Study D | Lipid metabolism disruption | Indicated alterations in lipid profiles among exposed subjects compared to controls. |
Material Science
The hydrophobic properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one make it suitable for use in coatings and surface treatments. It is often incorporated into formulations to enhance water and oil repellency.
| Application | Description |
|---|---|
| Water-repellent coatings | Used in textiles and outdoor gear for enhanced durability against moisture. |
| Oil-resistant surfaces | Applied in industrial settings to protect surfaces from oil spills and contamination. |
Case Study 1: Environmental Impact Assessment
A comprehensive study was conducted in a region with known contamination from perfluorinated compounds. Researchers monitored local wildlife for signs of exposure and health impacts over a two-year period.
- Findings: Significant levels of the compound were detected in the blood samples of local fish populations. The study highlighted the need for stricter regulations on the discharge of perfluorinated compounds into waterways.
Case Study 2: Toxicological Evaluation
In a controlled laboratory setting, rodents were exposed to varying concentrations of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one over six months.
- Findings: High-dose groups exhibited liver hypertrophy and altered serum biochemistry indicative of liver dysfunction. The study concluded that prolonged exposure could pose significant health risks.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECA-FLUORODECAN-2-ONE is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s interactions with other molecules. This results in strong hydrophobic and lipophobic properties, making it effective in repelling water and oil. The compound can also interact with biological membranes, altering their permeability and function.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one and Analogues
| Compound Name | CAS No. | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Heptadecafluorodecan-2-one | - | Ketone | ~500.17 | Polymers, surfactants |
| Heptadecafluorodecan-1-ol | 678-39-7 | Alcohol | 502.16 | Coatings, surfactants |
| Heptadecafluorodecyl Methacrylate | 1996-88-9 | Methacrylate | 532.19 | Fluorinated polymers |
| Heptafluoropentan-2-one | 355-17-9 | Ketone | 214.08 | Electronics solvents |
Biological Activity
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one is a perfluorinated compound (PFC) that has garnered attention due to its unique chemical properties and potential biological activities. Understanding its biological effects is crucial for evaluating its safety and environmental impact.
This compound is characterized by a long carbon chain fully substituted with fluorine atoms. Its molecular formula is , and it exhibits properties typical of fluorinated compounds such as high stability and hydrophobicity.
Toxicological Studies
Research has shown that perfluorinated compounds can have various toxicological effects. A study highlighted that exposure to PFCs can lead to endocrine disruption and reproductive toxicity. Specifically:
- Endocrine Disruption : PFCs have been linked to altered hormone levels and reproductive health issues in animal models. The mechanism often involves interference with thyroid hormone signaling pathways .
- Reproductive Toxicity : Exposure to certain PFCs has been associated with reduced fertility and developmental issues in offspring. This is particularly concerning in studies involving testicular cells where halogenated substances demonstrated significant adverse effects .
Case Studies
- Reproductive Health Impact : A case study examined the effects of various PFCs on male reproductive health. It was found that exposure to these compounds resulted in decreased sperm quality and alterations in testosterone levels .
- Developmental Toxicity : Another study focused on the developmental impacts of PFCs on fetal development in rodents. Results indicated that exposure during gestation led to significant developmental delays and abnormalities .
The biological activity of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecan-2-one may be attributed to several mechanisms:
- Cell Membrane Interaction : Due to its hydrophobic nature and fluorinated structure, this compound can integrate into cellular membranes affecting membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to fluorinated compounds can lead to increased oxidative stress through ROS generation .
Environmental Impact
The persistence of PFCs in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Their stability means they do not readily degrade in natural environments leading to potential accumulation in wildlife and humans.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
